Amyl nitrite was first synthesized in 1844 and was used medically for over a century. Its primary application was in the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. Amyl nitrite works by relaxing smooth muscle in blood vessels, causing them to dilate and increasing blood flow. While initially considered effective, its short duration of action and potential for side effects led to the development of more effective medications for angina [].
[] Brunton, Sir T. Lauder (1867). On the Action of Certain Medicines on the Vascular System. J. & A. Churchill.
Another historical medical use of amyl nitrite was as part of an antidote for cyanide poisoning. Cyanide inhibits cellular respiration, leading to rapid cell death and organ failure. Amyl nitrite, along with sodium thiosulfate and sodium nitrite, were used in a treatment protocol aimed at converting cyanide into a less toxic compound that can be excreted by the body. However, this approach has been largely replaced by the use of specific cyanide antidotes, such as hydroxocobalamin, due to its greater effectiveness and safety profile [].
[] Barceloux, D. G. (ed.) (2002). Medical Toxicology: Diagnosis and Treatment of Human Poisoning. McGraw-Hill Professional.
While amyl nitrite is no longer widely used in mainstream medicine, some research continues to explore its potential applications. Studies have investigated its effects on various conditions, including:
Pentyl nitrite, with the chemical formula CHNO, is a member of the alkyl nitrite family. It is a clear, yellowish liquid characterized by a fruity odor and pungent taste. This compound is flammable and has a boiling point of approximately 99°C (210°F) and a flash point below 73°F (23°C) . Pentyl nitrite is primarily used in medicine as a vasodilator and has psychoactive effects, which have led to its recreational use . It is poorly soluble in water but miscible with organic solvents, making it useful in various chemical applications .
Pentyl nitrite can undergo several reactions due to its nitrite functional group. It reacts with moisture in the air or water to produce nitric acid . As an oxidizing agent, it can engage in vigorous reactions, especially when mixed with reducing agents such as hydrides or sulfides, potentially leading to detonation . The general reaction for the formation of alkyl nitrites from alcohols and nitrous acid can be represented as:
where R represents the pentyl group .
The synthesis of pentyl nitrite typically involves the reaction of pentanol (an alcohol) with nitrous acid. A common laboratory method includes the following steps:
This method utilizes the generation of nitrogen dioxide and nitric oxide during the reaction to convert pentanol into pentyl nitrite .
Pentyl nitrite has various applications:
Studies on pentyl nitrite interactions reveal its reactivity with various biological systems and other chemicals. Its ability to form toxic byproducts upon combustion highlights its potential hazards when used improperly . Furthermore, its interaction with reducing agents can lead to explosive reactions, necessitating caution in handling .
Pentyl nitrite belongs to the broader category of alkyl nitrites, which includes several similar compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Properties/Uses |
---|---|---|
Amyl Nitrite | CHNO | Similar vasodilatory effects; often used medically |
Isopropyl Nitrite | CHNO | Used recreationally; associated with more severe side effects |
Butyl Nitrite | CHNO | Similar applications but shorter carbon chain affects volatility |
Ethyl Nitrite | CHNO | More volatile; used primarily as a reagent in organic synthesis |
Pentyl nitrite is unique among alkyl nitrites due to its specific chain length and resultant properties. Compared to other alkyl nitrites like butyl or ethyl nitrites, pentyl nitrite offers a balance between volatility and stability that makes it particularly effective for both medical and recreational uses. Its distinct fruity odor also sets it apart from its counterparts.
Pentyl nitrite, with the chemical formula C₅H₁₁NO₂, exists as a volatile liquid at standard temperature and pressure [1]. This compound presents as a clear, yellowish liquid with distinctive organoleptic properties that make it readily identifiable [3]. The most notable characteristic of pentyl nitrite is its strong, fruity, ethereal odor that is immediately perceptible even at low concentrations [4]. This distinctive olfactory profile is accompanied by a pungent, aromatic taste, though it should be noted that direct tasting is not recommended for laboratory chemicals [3] [12].
The physical appearance of pentyl nitrite is characterized by its transparency and slight yellow coloration, which can deepen with prolonged storage or exposure to environmental factors [3] [4]. The liquid exhibits high volatility at room temperature, readily evaporating when exposed to air, which contributes to the rapid dispersion of its characteristic odor [12].
Property | Characteristic |
---|---|
Physical State | Liquid |
Color | Yellowish, clear |
Odor | Fruity, ethereal, pungent |
Appearance | Volatile liquid |
Pentyl nitrite demonstrates well-defined phase transition temperatures that are critical for understanding its behavior under various thermal conditions [3] [4]. The compound exhibits a notably low melting point of approximately -90°C, indicating its tendency to remain in the liquid state across a wide temperature range commonly encountered in laboratory and industrial settings [3] [14].
The boiling point of pentyl nitrite occurs within the range of 104-106°C at standard atmospheric pressure (1013 hPa), representing the temperature at which the compound transitions from liquid to vapor phase [4] [14]. This relatively low boiling point further confirms its volatile nature and explains its ready evaporation at room temperature [3].
Additional thermal transition parameters include the flash point, measured at -40°C, which indicates the temperature at which pentyl nitrite can ignite when exposed to an ignition source [4] [12]. The autoignition temperature, recorded at 205°C, represents the threshold at which the compound will spontaneously ignite in air without an external ignition source [4] [14].
Transition | Temperature (°C) |
---|---|
Melting Point | ~-90 |
Boiling Point | 104-106 (at 1013 hPa) |
Flash Point | -40 |
Autoignition Temperature | 205 |
The vapor pressure of pentyl nitrite is a critical thermodynamic parameter that quantifies its tendency to evaporate and exist in the gaseous state [4]. At 20°C, pentyl nitrite exhibits a vapor pressure of 65 hPa (approximately 48.8 mmHg), which is relatively high compared to many organic compounds of similar molecular weight [4] [14]. This elevated vapor pressure explains the compound's high volatility and rapid evaporation rate at room temperature [12].
The vapor pressure of pentyl nitrite follows the expected temperature dependence, increasing significantly as temperature rises [4]. This relationship is governed by the Clausius-Clapeyron equation, which describes the exponential relationship between vapor pressure and temperature for pure substances [14]. The high vapor pressure at ambient conditions contributes to the compound's characteristic rapid dispersion in air and its strong odor perception even at relatively low concentrations [3] [12].
The vapor pressure profile of pentyl nitrite is particularly relevant for handling and storage considerations, as it indicates that the compound readily transitions to the vapor phase at room temperature, necessitating appropriate containment measures to prevent unintended release or exposure [4] [14].
Pentyl nitrite exhibits notable thermal instability and sensitivity to various environmental factors [12] [19]. The compound undergoes decomposition when exposed to air, light, or water, making it challenging to store for extended periods without degradation [19]. This instability is characteristic of alkyl nitrites as a chemical class, with decomposition processes accelerated by increased temperature [18].
The thermal decomposition of pentyl nitrite follows similar pathways to those observed in other alkyl nitrites, such as methyl nitrite, which has been studied more extensively [18]. When heated, pentyl nitrite undergoes decomposition to form various products including oxides of nitrogen, alcohols (specifically pentanol), and other organic fragments [18] [19]. This decomposition process is exothermic, releasing heat that can further accelerate the reaction rate if not properly controlled [15].
Property | Characteristic |
---|---|
Thermal Stability | Decomposes on exposure to air, light, or water |
Decomposition Triggers | Heat, light, moisture, prolonged storage |
Decomposition Products | Oxides of nitrogen, alcohols, and other organic fragments |
Storage Recommendation | Store at +2°C to +8°C in dark, sealed containers |
Research on similar alkyl nitrites suggests that the thermal decomposition of pentyl nitrite likely follows first-order kinetics, with the rate of decomposition primarily dependent on temperature [18]. The activation energy for this process is estimated to be similar to that of other alkyl nitrites, which typically falls in the range of 30-40 kcal/mol [18]. To minimize decomposition, pentyl nitrite should be stored at low temperatures (2-8°C) in sealed containers protected from light [4] [19].
Infrared spectroscopy provides valuable insights into the molecular structure and bonding characteristics of pentyl nitrite through the analysis of its vibrational modes [7] [8]. The infrared spectrum of pentyl nitrite exhibits several distinctive absorption bands that are characteristic of the nitrite functional group and the alkyl chain [8].
The most prominent features in the infrared spectrum of pentyl nitrite are the strong absorbance bands associated with the R-O-N=O moiety [8] [9]. Specifically, the anti R-O-N=O stretching vibration appears at approximately 1665 cm⁻¹, while the syn R-O-N=O stretching vibration is observed at around 1620 cm⁻¹ [8] [9]. These two bands are particularly diagnostic for alkyl nitrites and can be used to distinguish pentyl nitrite from other organic compounds [8].
Another characteristic absorption band appears at approximately 780 cm⁻¹, corresponding to the O-N stretching vibration [8] [9]. This band, along with the aforementioned stretching vibrations, forms a distinctive pattern that is highly specific to the nitrite functional group [8].
Vibrational Mode | Wavenumber (cm⁻¹) |
---|---|
Anti R-O-N=O stretch | ~1665 |
Syn R-O-N=O stretch | ~1620 |
O-N stretch | ~780 |
Gas chromatography coupled with Fourier transform infrared spectroscopy (GC-IR) has been successfully employed to analyze pentyl nitrite and other alkyl nitrites, allowing for both separation and spectroscopic characterization [8] [9]. The vapor phase infrared spectrum of pentyl nitrite shows sufficient variation from other alkyl nitrites to enable differentiation between these structurally similar compounds [9].
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and hydrogen environments within pentyl nitrite [10]. The ¹H NMR spectrum of pentyl nitrite, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different hydrogen atoms along the pentyl chain [10].
The most deshielded protons in pentyl nitrite are those of the methylene group directly attached to the nitrite oxygen (CH₂-O), which appear as a multiplet in the range of 4.626-4.771 ppm [10]. This downfield shift is consistent with the electron-withdrawing effect of the nitrite group, which deshields the adjacent protons [10].
The methylene protons adjacent to the CH₂-O group resonate at 1.671-1.745 ppm, while the remaining methylene protons in the alkyl chain appear as complex multiplets in the range of 1.262-1.419 ppm [10]. The terminal methyl group protons are observed at 0.849-0.998 ppm, which is typical for methyl protons in alkyl chains [10].
NMR Type | Assignment | Chemical Shift (ppm) |
---|---|---|
¹H NMR | CH₂-O | 4.626-4.771 |
¹H NMR | CH₂ adjacent to CH₂-O | 1.671-1.745 |
¹H NMR | CH₂ chain | 1.262-1.419 |
¹H NMR | Terminal CH₃ | 0.849-0.998 |
The ¹H NMR spectrum of pentyl nitrite shows characteristic coupling patterns that reflect the connectivity of the hydrogen atoms within the molecule [10]. The integration of these signals corresponds to the expected number of hydrogen atoms in each environment, confirming the molecular structure of pentyl nitrite [10] [17].
Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of pentyl nitrite, aiding in its identification and structural characterization [11]. The mass spectrum of pentyl nitrite shows a molecular ion peak (M⁺) at m/z 117, corresponding to its molecular weight [11]. However, due to the relatively weak N-O bond in the nitrite group, the molecular ion often has low intensity in the spectrum [11] [16].
The fragmentation pattern of pentyl nitrite is characterized by several distinctive peaks that result from bond cleavages and rearrangements [11]. The base peak (100% relative intensity) appears at m/z 41, likely corresponding to a C₃H₅⁺ fragment resulting from the cleavage of the alkyl chain [11]. Other major fragments include peaks at m/z 57 (51.1% relative intensity), m/z 60 (35.3% relative intensity), and m/z 70 (34.9% relative intensity) [11].
Fragment | m/z Value | Relative Intensity (%) |
---|---|---|
Molecular ion (M⁺) | 117 | Present |
Base peak | 41 | 100.0 |
Major fragment | 57 | 51.1 |
Major fragment | 60 | 35.3 |
Major fragment | 70 | 34.9 |
The fragmentation of pentyl nitrite in mass spectrometry typically involves the loss of NO₂, HNO₃, and other fragments from the molecular ion [16]. These fragmentation patterns are consistent with those observed for other alkyl nitrites and can be used as diagnostic tools for the identification of pentyl nitrite in complex mixtures [11] [16].
Pentyl nitrite exhibits distinct solubility characteristics across different solvent systems, which are important for its handling, purification, and application in various chemical processes [2] [3]. The compound shows limited solubility in water, with measurements indicating approximately 3.97 g/L at standard conditions [2] [12]. This partial water solubility is attributed to the polar nitrite functional group, which can engage in hydrogen bonding with water molecules, while the nonpolar pentyl chain contributes to its hydrophobic character [2].
In contrast to its limited water solubility, pentyl nitrite demonstrates excellent solubility in a wide range of organic solvents [2] [3]. It is completely miscible with alcohols such as methanol and ethanol, likely due to favorable interactions between the nitrite group and the hydroxyl groups of the alcohols [2] [19]. Similarly, pentyl nitrite readily dissolves in ethers, forming homogeneous solutions across all concentration ranges [2] [19].
The compound also exhibits high solubility in other organic solvents including chloroform, hexane, and various hydrocarbons, reflecting the influence of its nonpolar pentyl chain [12] [19]. This solubility profile is consistent with the general trend observed for alkyl nitrites, where solubility in organic solvents increases with increasing chain length [2].
Solvent | Solubility |
---|---|
Water | Slightly soluble (~3.97 g/L) |
Alcohols | Miscible |
Ethers | Miscible |
Organic solvents | Highly soluble |
The solubility of pentyl nitrite is temperature-dependent, generally increasing with rising temperature in most solvent systems [5]. However, care must be taken when heating solutions of pentyl nitrite due to its thermal instability and potential for decomposition at elevated temperatures [12] [19].
Pentyl nitrite possesses distinct physical properties that influence its behavior in various applications and handling procedures [3] [4]. The density of pentyl nitrite is approximately 0.88 g/cm³ at 20°C, making it less dense than water [3] [4]. This property explains why pentyl nitrite forms a separate layer and floats when mixed with water, an important consideration for handling and separation processes [12] [19].
The relative vapor density of pentyl nitrite is approximately 4 (air = 1), indicating that its vapor is significantly heavier than air [12]. This property has implications for the dispersion behavior of pentyl nitrite vapor in air and should be considered in ventilation design for areas where the compound is handled [12].
The refractive index of pentyl nitrite falls within the range of 1.3880-1.3910, which is consistent with other alkyl nitrites of similar molecular weight [12]. This optical property can be used as a quality control parameter and for identification purposes [12].
Property | Value |
---|---|
Density | 0.88 g/cm³ (20°C) |
Relative Vapor Density (air=1) | ~4 |
Refractive Index | 1.3880-1.3910 |
Liquid Surface Tension | ~0.020 N/m (20°C) |
The liquid surface tension of pentyl nitrite is approximately 0.020 N/m at 20°C, which is relatively low compared to water (0.072 N/m at 20°C) [12]. This low surface tension contributes to the compound's ability to spread easily on surfaces and its wetting properties [12].
While specific viscosity data for pentyl nitrite is limited in the literature, its viscosity is expected to be relatively low based on its molecular structure and the behavior of similar alkyl nitrites [5]. The transport properties of pentyl nitrite, including diffusion coefficients and thermal conductivity, follow trends typical for organic liquids of similar molecular weight and structure [5] [12].
Flammable;Irritant